Superior Efficacy vs. 1% Hydrocortisone in Pediatric Atopic Dermatitis with Equivalent Safety
In a multicenter, randomized, investigator-masked, parallel-group study of 113 children (mean age 4.8 years) with mild-to-moderate atopic dermatitis, desonide 0.05% ointment demonstrated significantly greater global improvement than hydrocortisone 1.0% ointment over 3 months of twice-daily application [1]. Safety assessments, including cutaneous atrophy evaluation, showed no difference between groups over up to 6 months of treatment [1].
| Evidence Dimension | Investigator's global assessment of improvement |
|---|---|
| Target Compound Data | Significantly greater improvement vs. comparator (p < 0.05) |
| Comparator Or Baseline | Hydrocortisone 1.0% ointment |
| Quantified Difference | Statistically significant superiority (p < 0.05) maintained through 3 months |
| Conditions | 113 children (mean age 4.8 years); twice-daily application for 5 weeks, extended to 6 months in 36 patients; no safety difference observed |
Why This Matters
For procurement decisions in pediatric dermatology, desonide provides superior efficacy over the most widely used low-potency comparator without compromising the favorable safety profile expected of low-potency agents.
- [1] Jorizzo J, Levy M, Lucky A, et al. Multicenter trial for long-term safety and efficacy comparison of 0.05% desonide and 1% hydrocortisone ointments in the treatment of atopic dermatitis in pediatric patients. J Am Acad Dermatol. 1995;33(1):74-77. PMID: 7601950. DOI: 10.1016/0190-9622(95)90014-4. View Source
